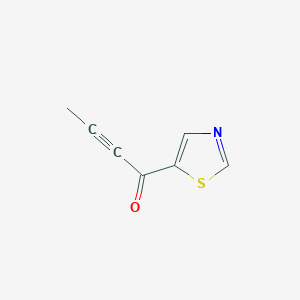

1-(1,3-Thiazol-5-yl)but-2-yn-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5NOS |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

1-(1,3-thiazol-5-yl)but-2-yn-1-one |

InChI |

InChI=1S/C7H5NOS/c1-2-3-6(9)7-4-8-5-10-7/h4-5H,1H3 |

InChI Key |

GDWWVHNZICYHAI-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)C1=CN=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one (B6237894) suggests several strategic disconnections. The most logical approach involves disconnecting the ynone functional group, leading back to a functionalized thiazole (B1198619) precursor.

Strategy A: Acylation-Alkynylation Sequence. The primary disconnection is at the carbon-carbon bond between the thiazole C5 and the carbonyl carbon. This leads to a thiazole-5-synthon and a but-2-ynoyl synthon. This can be practically achieved by a Friedel-Crafts-type acylation of a thiazole or by using a pre-functionalized thiazole-5-organometallic reagent. A subsequent disconnection of the ynone's alkyne-carbonyl bond is less common but could involve reacting a thiazole-5-carbonyl chloride with a propynyl (B12738560) organometallic reagent.

Strategy B: Thiazole Ring Formation around a Pre-existing Side Chain. An alternative strategy involves constructing the thiazole ring from a precursor that already contains the core of the but-2-yn-1-one side chain. This would involve a variation of the Hantzsch synthesis where the α-haloketone component contains the required acetylenic functionality.

Strategy C: Cross-Coupling Approach. A modern and powerful strategy involves a disconnection at the C5-alkyne bond. This points to a transition metal-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a 5-halothiazole and 1-butyne. The resulting 5-(but-1-ynyl)thiazole would then need to be oxidized at the benzylic-like position, which is not a straightforward transformation. A more direct route would be the coupling of a thiazole-5-carbonyl derivative with a terminal alkyne or the coupling of a 5-halothiazole with a pre-formed acyl alkyne, though the latter is less common. The most viable cross-coupling approach involves coupling a 5-halothiazole with a protected propargyl alcohol, followed by deprotection and oxidation to the ynone.

Exploration of Classical Synthetic Routes to Thiazole-Substituted Acetylenic Ketones

Classical methods remain fundamental in heterocyclic chemistry and offer robust pathways to the thiazole core and its subsequent functionalization.

Thiazole Ring Formation Protocols (e.g., Hantzsch Synthesis, Cook-Heilbron Synthesis)

Hantzsch Thiazole Synthesis: The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide. researchgate.netmdpi.com To generate a thiazole substituted at the C5 position with a ketone, one could employ an appropriately substituted α-haloketone. For instance, a reaction between thioformamide (B92385) and a 1-halo-3-oxopent-4-ynal derivative could theoretically form the target ring system, though the stability and availability of such a halo-carbonyl compound would be a significant challenge. A more practical approach is to use the Hantzsch synthesis to create a thiazole with a precursor functional group at C5, such as an ester, which can then be elaborated to the desired ynone. ias.ac.in

Cook-Heilbron Synthesis: The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide. wikipedia.orgyoutube.compharmaguideline.com This method establishes the crucial C5 functionalization. wikipedia.org The resulting 5-amino-1,3-thiazole is a versatile intermediate. The amino group can be converted into a halide via a Sandmeyer-type reaction. This 5-halothiazole can then serve as a handle for introducing the acetylenic ketone side chain through metallation-acylation or transition metal-catalyzed coupling reactions.

Alkyne Introduction and Ketone Functionalization Strategies

Once the thiazole ring is formed, several classical strategies can be employed to construct the but-2-yn-1-one side chain.

From Thiazole-5-carboxylic acid: A common route involves the synthesis of thiazole-5-carboxylic acid or its derivatives. researchgate.netgoogle.com This can be achieved by oxidation of a 5-methylthiazole (B1295346) or through carboxylation of a 5-lithiothiazole intermediate. The carboxylic acid can then be converted to an acid chloride. Reaction of this thiazole-5-carbonyl chloride with an organometallic reagent, such as propynylmagnesium bromide or propynyllithium, would yield the target ynone.

From Thiazole-5-carbaldehyde: An alternative pathway begins with thiazole-5-carbaldehyde, which can be synthesized through methods like the Dess-Martin periodinane-mediated reaction of tertiary enaminones with potassium thiocyanate. bohrium.com Addition of a metal acetylide, such as lithium (prop-1-yn-1-ide), to the aldehyde would generate a secondary propargylic alcohol. Subsequent oxidation of this alcohol using reagents like manganese dioxide (MnO₂) or a Swern/Dess-Martin oxidation would furnish the desired this compound.

Table 1: Comparison of Classical Synthetic Strategies

| Strategy | Key Thiazole Intermediate | Method for Alkyne/Ketone Introduction | Advantages | Disadvantages |

|---|---|---|---|---|

| From Carboxylic Acid | Thiazole-5-carboxylic acid researchgate.net | Conversion to acid chloride, then reaction with organopropyne reagent. | Robust, well-established transformations. | Requires handling of reactive organometallic reagents. |

| From Aldehyde | Thiazole-5-carbaldehyde bohrium.com | Addition of metal acetylide followed by oxidation of the resulting alcohol. | Stepwise approach allows for purification of intermediates. | Two-step process (addition then oxidation) from the aldehyde. |

Modern Catalytic Approaches for Carbon-Carbon Bond Formation

Modern catalytic methods, particularly those involving transition metals, offer highly efficient and chemoselective routes for constructing the target molecule.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Incorporation

The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.orglibretexts.org This reaction is ideally suited for synthesizing the target acetylenic ketone.

The most direct application involves the palladium- and copper-cocatalyzed coupling of a 5-halo-1,3-thiazole (e.g., 5-bromo- or 5-iodothiazole) with the terminal alkyne, 1-butyne. However, this yields 5-(but-1-ynyl)thiazole, which would then require a challenging selective oxidation of the alkyne.

A more refined and controllable approach involves:

Coupling with a protected alkyne: A 5-halothiazole is coupled with a protected terminal alkyne, such as 3-butyn-2-ol (B105428) or a silyl-protected butyne.

Deprotection and Oxidation: The protecting group is removed, and the resulting propargylic alcohol is oxidized to the ynone.

Alternatively, Sonogashira coupling has been successfully applied to trifloyl-substituted thiazoles. nih.gov A 5-trifloylthiazole could be coupled with various terminal alkynes, providing a versatile entry point to the desired structure. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling on Thiazole Scaffolds

| Thiazole Substrate | Alkyne Partner | Catalyst System | Base / Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| 5-Trifloylthiazole | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | High reactivity of triflate leaving group. | nih.gov |

| 2-Amino/hydroxyl aryl halide | Terminal Alkynes | Pd-Cu catalyst | [DBU]Ac (Ionic Liquid) | Leads to indole/benzofuran synthesis, analogous principle. | spuvvn.edu |

| Aryl/Vinyl Halides | Terminal Alkynes | Pd(0) / Cu(I) | Amine (e.g., Et₂NH) | General mild conditions. | wikipedia.orgorganic-chemistry.org |

Chemoselective Functionalization of Thiazole Moiety

The regioselectivity of functionalization is critical. The thiazole ring exhibits distinct reactivity at its C2, C4, and C5 positions.

Electrophilic Substitution: The C5 position of the thiazole ring is the most electron-rich and is generally the preferred site for electrophilic substitution reactions like halogenation or sulfonation, provided it is unsubstituted. pharmaguideline.com This allows for the introduction of a handle (e.g., a bromine or iodine atom) specifically at the C5 position, which is essential for subsequent cross-coupling reactions.

Directed Metallation: While organolithium bases tend to deprotonate the C2 position due to its higher acidity, specific directing groups or the use of lithium magnesiate reagents can achieve selective metallation at the C5 position. The resulting 5-lithiothiazole is a potent nucleophile that can react with a suitable electrophile, such as a but-2-ynoyl chloride or an anhydride, to form the ketone directly.

Selective Cross-Coupling: The use of pre-functionalized thiazoles, such as dihalothiazoles, allows for highly chemoselective transformations. For example, in 2,4-ditrifloylthiazole, Sonogashira coupling occurs regioselectively at the C2 position. nih.gov By starting with a 5-halothiazole, modern palladium catalysts can ensure that coupling reactions occur exclusively at the desired C5 position, leaving other potentially reactive sites on the molecule untouched. This high degree of chemoselectivity is a hallmark of modern catalytic methods and is invaluable for the efficient synthesis of complex molecules like this compound.

Optimization of Reaction Conditions and Yield Enhancement Protocols

The efficiency and yield of the Sonogashira coupling for the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. Drawing from established protocols for the Sonogashira coupling of heterocyclic halides, key factors to consider include the choice of catalyst, co-catalyst, base, solvent, and reaction temperature.

Catalyst System: The catalytic system is paramount and typically consists of a palladium(0) source and a copper(I) co-catalyst. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly employed. thieme-connect.de The copper salt, usually CuI, facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgresearchgate.net For challenging substrates, the choice of ligand on the palladium catalyst can be crucial, with bulky electron-rich phosphines sometimes offering improved performance. nih.gov

Base and Solvent: A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. wikipedia.org Amines like triethylamine (B128534) or diisopropylethylamine are frequently used and can also serve as the solvent. wikipedia.org However, other organic or inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) in solvents like DMF, THF, or isopropanol (B130326) have also been used effectively, sometimes leading to improved yields. rsc.orgbeilstein-journals.org

Reaction Temperature: Sonogashira reactions are often conducted at room temperature, which is one of their significant advantages. wikipedia.org However, for less reactive halides, moderate heating may be necessary to drive the reaction to completion. The thermal stability of the reactants and products must be considered when elevating the temperature.

Yield Enhancement: To enhance the yield, several protocols can be implemented. The exclusion of oxygen is critical, especially when using a copper co-catalyst, to prevent the oxidative homocoupling of the alkyne (Glaser coupling). wikipedia.org Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard practice. The purity of reactants, particularly the alkyne, and the precise ratio of reactants and catalysts also play a significant role in maximizing the yield. rsc.org In some cases, using a slight excess of the alkyne component can ensure complete consumption of the more valuable halide substrate.

The optimization of these conditions is often empirical and is best approached by systematically screening different combinations of catalysts, bases, and solvents. Below is a table summarizing the influence of various parameters on the outcome of Sonogashira reactions, based on findings for analogous heterocyclic systems.

Table 1: Optimization of Sonogashira Reaction Conditions for Heterocyclic Compounds

| Parameter | Variation | General Effect on Yield and Reaction Rate | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | Choice of ligand and precatalyst can significantly impact efficiency, especially for challenging substrates. Air-stable precatalysts can simplify setup. | thieme-connect.denih.gov |

| Copper Co-Catalyst | CuI | Generally increases reaction rate, allowing for milder conditions. Can be omitted in "copper-free" protocols to avoid alkyne homocoupling. | wikipedia.org |

| Base | Amines (Et₃N, piperidine), Carbonates (K₂CO₃, Cs₂CO₃), DBU, TBAF | The choice of base can be critical. Stronger, non-nucleophilic bases like DBU or specific fluoride (B91410) sources like TBAF can be effective in certain systems. | beilstein-journals.org |

| Solvent | Amines, THF, DMF, Isopropanol, Acetonitrile | Solvent polarity and coordinating ability can influence catalyst stability and reaction kinetics. | rsc.orgbeilstein-journals.org |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the rate but may also lead to side reactions or decomposition. Room temperature is often sufficient. | rsc.org |

| Atmosphere | Inert (Argon, Nitrogen) | Essential for copper-catalyzed reactions to prevent oxidative homocoupling of the alkyne. | wikipedia.org |

Green Chemistry Principles in Synthesis of this compound (e.g., Microwave-Assisted, Solvent-Free Methods)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied, particularly through the use of alternative energy sources like microwave irradiation and the exploration of solvent-free conditions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the Sonogashira coupling, microwave heating offers several advantages over conventional heating methods. organic-chemistry.org The rapid and efficient heating of the reaction mixture can dramatically reduce reaction times, often from hours to minutes. organic-chemistry.orgresearchgate.net This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that may occur during prolonged heating. researchgate.net

Studies on microwave-assisted Sonogashira couplings of various heterocyclic halides have demonstrated these benefits. organic-chemistry.orgresearchgate.net For the synthesis of the target compound, employing a sealed-vessel microwave reactor would allow for precise temperature and pressure control, enhancing safety and reproducibility. nih.gov The choice of a solvent with a high dielectric constant can further improve the efficiency of microwave heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Heterocyclic Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Conventional | Extended heating | Mediocre | nih.gov |

| Hantzsch Thiazole Synthesis | Microwave | Minutes | 89-95% | nih.gov |

| Sonogashira Coupling (pyridyl-benzimidazoles) | Conventional | Not specified | Lower | researchgate.net |

| Sonogashira Coupling (pyridyl-benzimidazoles) | Microwave | 5-10 minutes | Higher | researchgate.net |

| Thiazolo[5,4-d]thiazole Synthesis | Conventional | 1 hour | 75% | mdpi.com |

| Thiazolo[5,4-d]thiazole Synthesis | Microwave | 25 minutes | 92% | mdpi.com |

Solvent-Free or Greener Solvent Conditions: Another tenet of green chemistry is the reduction or replacement of volatile organic solvents. While many Sonogashira reactions are performed in solvents like DMF or THF, research has explored conducting these couplings in more environmentally benign media, such as water or isopropanol, or under solvent-free ("neat") conditions. rsc.orgacgpubs.org For a neat reaction, the liquid reactants themselves can serve as the solvent, or the reaction can be performed between solid reactants, often with grinding or ball-milling to facilitate contact. Such approaches simplify work-up procedures, reduce waste, and lower the environmental impact of the synthesis. The synthesis of certain thiazole derivatives has been successfully achieved under neat conditions, suggesting the feasibility of this approach for the target molecule. acgpubs.org

By integrating microwave heating with the use of greener solvents or solvent-free protocols, the synthesis of this compound can be aligned with the principles of sustainable chemistry, offering a more efficient and environmentally responsible route to this compound.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one (B6237894). By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

The proton (¹H) NMR spectrum provides initial information about the different proton environments in the molecule. For this compound, distinct signals are expected for the two protons on the thiazole (B1198619) ring and the methyl group protons. The proton at the C2 position of the thiazole ring is expected to appear at a downfield chemical shift due to the electronegativity of the adjacent nitrogen and sulfur atoms. chemicalbook.com The proton at the C4 position would resonate at a slightly different frequency. The methyl protons of the butynone chain would appear as a singlet in the upfield region.

The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon atoms. libretexts.org For this molecule, eight distinct carbon signals are anticipated: three for the thiazole ring, four for the but-2-yn-1-one side chain (including the carbonyl, two alkyne carbons, and the methyl group), and one for the carbonyl carbon. libretexts.org The carbonyl carbon is typically found in the most downfield region (around 170-180 ppm), while the sp-hybridized alkyne carbons would appear in the range of 80-90 ppm. libretexts.org The carbons of the thiazole ring have characteristic chemical shifts that aid in their assignment. researchgate.netmdpi.com

To definitively connect the proton and carbon signals, a suite of 2D NMR experiments is employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show cross-peaks connecting the C2-H and C4-H protons of the thiazole to their respective carbon atoms, as well as the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons, which helps to piece together the molecular fragments. libretexts.orgyoutube.com Key expected correlations would include:

A correlation between the thiazole C4-H proton and the carbonyl carbon (C=O), confirming the attachment of the butynone side chain to the C5 position of the thiazole ring.

Correlations from the methyl protons to both the C2' and C3' alkyne carbons.

Correlations from the thiazole protons to other carbons within the thiazole ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netlongdom.org In this molecule, no significant H-H COSY correlations are expected due to the separation of the proton-bearing fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is useful for determining stereochemistry and conformation. researchgate.netnumberanalytics.com For a relatively rigid molecule like this, NOESY could show a correlation between the thiazole C4-H proton and the methyl protons if they are spatially close, providing insight into the preferred orientation of the side chain relative to the ring.

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Thiazole Ring | |||

| C2 | ~8.9 (s) | ~155 | C4, C5 |

| C4 | ~8.2 (s) | ~145 | C2, C5, C=O |

| C5 | - | ~125 | - |

| But-2-yn-1-one Chain | |||

| C1' (C=O) | - | ~175 | - |

| C2' (C≡) | - | ~85 | - |

| C3' (≡C) | - | ~88 | - |

| C4' (CH₃) | ~2.1 (s) | ~5 | C2', C3' |

Deuterium (B1214612) exchange studies are typically used to identify labile protons, such as those in O-H, N-H, or S-H groups, as they can be replaced by deuterium when the sample is dissolved in a solvent containing D₂O. acs.orgwikipedia.org For this compound, there are no such exchangeable protons; all hydrogens are covalently bonded to carbon atoms. Therefore, deuterium exchange studies would not be applicable for this molecule.

Proton tautomerism is a potential consideration in some heterocyclic systems. researchgate.netnih.gov However, for a 5-substituted 1,3-thiazole such as the title compound, significant tautomerism is not expected under typical analytical conditions, as the aromaticity of the thiazole ring provides considerable stability to the depicted structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

The most prominent features in the IR and Raman spectra of this compound would be the absorptions corresponding to the carbonyl (C=O) and alkyne (C≡C) groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, characteristic of a conjugated ketone. dummies.com The conjugation with the thiazole ring and the alkyne system slightly lowers the frequency compared to a simple aliphatic ketone. This vibration would also be observable in the Raman spectrum.

Alkyne (C≡C) Stretch: The internal carbon-carbon triple bond gives rise to a stretching vibration in the range of 2200-2260 cm⁻¹. orgchemboulder.com Due to the asymmetry of the substitution around the alkyne, this peak is expected to be observable in both the IR and Raman spectra, though it is often weaker in the IR spectrum. researchgate.netlibretexts.org

The thiazole ring itself will exhibit a series of characteristic skeletal vibrations. These include C=C and C=N stretching modes, as well as ring breathing and deformation modes. These vibrations typically appear in the fingerprint region of the spectrum (below 1600 cm⁻¹) and can be complex. However, characteristic bands for the thiazole ring are generally observed around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹.

Interactive Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1665 | ~1665 | Strong (IR), Medium (Raman) |

| C≡C (Alkyne) | ~2230 | ~2230 | Medium-Weak (IR), Strong (Raman) |

| C-H (Thiazole) | ~3100 | ~3100 | Medium-Weak |

| C=N/C=C (Thiazole) | ~1550 | ~1550 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. measurlabs.comacs.orgnih.gov For this compound, with a molecular formula of C₈H₅NOS, the expected exact mass can be calculated with high precision.

The calculated monoisotopic mass would be compared to the experimentally measured mass. An agreement within a very small tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Interactive Table: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₅NOS |

| Nominal Mass | 163 |

| Monoisotopic Mass | 163.0143 |

| Expected Ion (e.g., [M+H]⁺) | 164.0221 |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Although specific crystallographic data for the title compound is not publicly available, analysis of structurally similar thiazole derivatives allows for an educated prediction of its solid-state characteristics.

Crystallographic Parameters and Unit Cell Analysis

The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. These parameters include the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group.

For a related compound, 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the crystal structure was determined to be in the monoclinic system with the space group P2₁/c. nih.gov It is plausible that this compound, depending on the crystallization conditions, could also crystallize in a common space group such as the monoclinic P2₁/c or the orthorhombic Pbca.

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for small organic molecules, is presented below. It is crucial to note that these are representative values and the actual parameters can only be determined through experimental single crystal X-ray diffraction analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₅NOS |

| Formula Weight | 167.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8-12 |

| b (Å) | ~ 5-10 |

| c (Å) | ~ 15-20 |

| α (°) | 90 |

| β (°) | ~ 95-105 |

| γ (°) | 90 |

| Volume (ų) | ~ 1000-1500 |

| Z (molecules per unit cell) | 4 |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to understanding the physical properties of the solid material. For this compound, several types of interactions are expected to play a significant role in its solid-state architecture.

The thiazole ring, being a heteroaromatic system, can participate in π-π stacking interactions . These interactions, where the electron-rich aromatic rings stack on top of each other, are a common feature in the crystal structures of many heterocyclic compounds. analis.com.my The presence of both a sulfur and a nitrogen atom in the thiazole ring can also lead to specific heteroatom interactions .

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light. Since this compound is an achiral molecule, it will not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then CD spectroscopy would become a highly relevant tool. It could be used to:

Determine the absolute configuration of the chiral derivatives by comparing the experimental CD spectrum with that predicted by theoretical calculations.

Study the conformational properties of the chiral molecules in solution. Different conformers can give rise to distinct CD signals, providing insights into the molecule's flexibility and preferred shapes. nih.govnih.gov

Investigate interactions with other chiral molecules , such as proteins or DNA, which can induce a CD signal in the bound ligand.

The application of CD spectroscopy would be particularly valuable in the context of developing new chiral materials or biologically active compounds based on the this compound scaffold. rsc.orgjascoinc.com

Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the specific chemical compound This compound . While extensive computational studies have been conducted on various thiazole derivatives, no specific theoretical characterization, including quantum chemical calculations, conformational analyses, or spectroscopic predictions, appears to have been published for this particular molecule.

Computational chemistry is a powerful tool for understanding the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are frequently used to model molecular properties. researchgate.netnih.gov For many thiazole-containing compounds, researchers have successfully calculated molecular orbital energies, mapped electrostatic potentials, and predicted spectroscopic data. dntb.gov.uaresearchgate.netmdpi.com These studies provide valuable insights into the behavior of the broader class of thiazole derivatives.

However, the precise data for properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, charge distribution, energy-minimized geometries, and predicted NMR or IR spectra are unique to each individual molecular structure. irjweb.comaimspress.com Extrapolating such specific data from related but different molecules would be scientifically unsound.

The requested article outline requires detailed research findings and data tables for "this compound" across several specific areas of computational analysis:

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies on Reactivity Descriptors:Requiring calculated values for chemical hardness, electrophilicity, etc.researchgate.net

Without published studies focusing specifically on 1-(1,3-Thiazol-5-yl)but-2-yn-1-one (B6237894) , it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The generation of such specific data would necessitate original, unpublished research using specialized computational software and methods.

Therefore, until such research is conducted and published, a detailed computational and theoretical characterization of This compound cannot be compiled.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A comprehensive review of scientific literature reveals a notable absence of specific Molecular Dynamics (MD) simulation studies focused exclusively on this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules in solution or in the solid state, this particular compound has not been the subject of such published research to date.

Computational studies, including MD simulations, have been performed on various other thiazole (B1198619) derivatives to explore their stability, interactions with biological targets, and dynamic properties. researchgate.netdntb.gov.uanih.govplos.orgnih.gov For instance, simulations have been used to assess the stability of thiazole-based compounds within the binding pockets of enzymes and receptors, providing insights into their potential mechanisms of action. researchgate.netdntb.gov.uanih.gov These studies often analyze metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the conformational stability of the ligand-protein complex over time. nih.gov

However, without specific studies on this compound, any discussion of its dynamic behavior from an MD perspective would be purely speculative. The unique structural combination of a thiazole ring and a but-2-yn-1-one moiety would present a distinct conformational landscape and set of intermolecular interactions that cannot be accurately extrapolated from research on other thiazole-containing molecules.

Future research employing MD simulations on this compound would be invaluable. Such studies could elucidate its conformational preferences in different solvent environments, its potential for aggregation, and its dynamic interactions with biological macromolecules, thereby providing a deeper understanding of its chemical and pharmacological properties.

Synthetic Applications and Advanced Material Precursor Potential of 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the thiazole (B1198619) nucleus and the ynone functionality makes 1-(1,3-thiazol-5-yl)but-2-yn-1-one (B6237894) a valuable starting material for the synthesis of more intricate molecules. lifechemicals.com The thiazole ring itself is a privileged scaffold found in numerous biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.commdpi.com The presence of both electron-rich and electron-deficient sites within the molecule allows for a wide range of chemical transformations.

Synthesis of Novel Heterocyclic Systems (e.g., Fused Rings)

The structure of this compound is primed for cycloaddition and condensation reactions, enabling the construction of novel heterocyclic systems, including fused ring structures. Thiazole derivatives are frequently employed in the synthesis of various heterocycles such as pyrazoles, pyrrolidines, and triazoles. nih.govnih.govmdpi.com For instance, the ynone portion of the molecule can readily react with binucleophiles to form new rings. One common strategy involves the reaction with hydrazine (B178648) derivatives to yield pyrazoles.

Furthermore, the thiazole ring can be functionalized to participate in ring-closing reactions. For example, the synthesis of fused systems like imidazo[2,1-b]thiazoles has been achieved through multicomponent reactions involving thiazole-containing precursors. rsc.org The reactivity of the molecule can be modulated to produce a variety of fused heterocycles, which are of interest for their potential applications in pharmaceuticals and materials science. mdpi.combeilstein-journals.orgmdpi.com

Preparation of Polyfunctional Scaffolds

The distinct functional groups within this compound—the thiazole ring, the ketone, and the alkyne—can be selectively manipulated to introduce a variety of other functionalities, leading to the creation of polyfunctional scaffolds. These scaffolds serve as templates for building diverse libraries of compounds for screening in drug discovery and other applications. nih.govlifechemicals.com

The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The alkyne is a particularly versatile handle for introducing molecular diversity through reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and hydration to form β-diketones. The thiazole ring itself can undergo electrophilic substitution or be metalated to introduce further substituents. This ability to serve as a hub for multiple, orthogonal chemical modifications makes it a powerful tool for generating complex and functionally rich molecular frameworks. nih.gov

Precursor for Polymerizable Monomers (e.g., Formation of Conjugated Polymers)

The acetylenic linkage in this compound provides a key feature for its use as a precursor to polymerizable monomers. Thiazole-containing polymers are of interest for their potential in developing semiconducting materials. lifechemicals.comrsc.org The incorporation of the thiazole unit into a polymer backbone can influence the electronic and photophysical properties of the resulting material.

By modifying the molecule to include a polymerizable group, such as a methacrylate, it can be transformed into a monomer suitable for polymerization. researchgate.net For example, the ketone could be reduced to an alcohol and subsequently esterified with methacrylic acid. The resulting monomer could then be polymerized to form a side-chain liquid crystalline polymer. The synthesis of conjugated polymers containing fused imidazo[2,1-b]thiazole (B1210989) units has been reported, demonstrating the feasibility of incorporating such heterocyclic systems into polymer chains. rsc.org These polymers often exhibit interesting properties such as good solubility and thermal stability. rsc.org

Ligand Design in Coordination Chemistry

The nitrogen and sulfur atoms of the thiazole ring, along with the carbonyl oxygen of the butynone chain, present potential coordination sites for metal ions. nih.gov This makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. nih.govijper.orgajol.info

Chelating Properties and Metal Complex Formation

The specific arrangement of heteroatoms in this compound allows it to act as a chelating ligand, forming stable complexes with a variety of transition metals. nih.govumsl.edu The ability of thiazole-containing molecules to coordinate with metal ions through both the sulfur and nitrogen atoms is well-documented. nih.gov The resulting metal complexes can exhibit unique geometries and electronic properties. The formation of such complexes can be confirmed through various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy. nih.govijper.org

Table 1: Potential Coordination Sites and Resulting Metal Complexes

| Potential Donor Atoms | Metal Ions | Potential Complex Geometry |

| Thiazole Nitrogen, Carbonyl Oxygen | Cu(II), Ni(II), Co(II) | Square Planar, Tetrahedral |

| Thiazole Sulfur, Thiazole Nitrogen | Pd(II), Pt(II), Rh(I) | Square Planar |

| Thiazole N, Thiazole S, Carbonyl O | Ru(II), Fe(II) | Octahedral |

This table presents hypothetical examples of coordination based on the known chemistry of thiazole and ketone-containing ligands.

Application in Catalysis (as a ligand component)

Metal complexes derived from ligands incorporating the this compound framework have potential applications in catalysis. lifechemicals.com The electronic properties of the thiazole ring and the steric environment around the metal center can be fine-tuned by modifying the ligand structure. This allows for the development of catalysts with specific activities and selectivities for a range of organic transformations. For instance, mesoionic carbene ligands derived from thiazolium salts have been shown to be strong electron donors, and their metal complexes are being explored for their catalytic activity. nih.govrsc.org The development of new ligands is crucial for advancing the field of homogeneous catalysis, and the versatility of the this compound scaffold makes it a promising platform for this purpose.

Derivatization for Optical and Electronic Material Applications (e.g., Chromophores, Fluorophores)

The unique molecular architecture of this compound, which combines an electron-deficient thiazole ring with an electron-rich ynone moiety, makes it a promising scaffold for the development of advanced optical and electronic materials. The inherent reactivity of both the thiazole and ynone functionalities provides multiple avenues for derivatization to create novel chromophores and fluorophores with tailored properties.

The thiazole ring is a well-established component in the design of fluorescent dyes and nonlinear optical (NLO) materials. researchgate.netmdpi.com Its electron-withdrawing nature can be exploited to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems, which are crucial for achieving significant optical and electronic effects. By attaching electron-donating groups to the thiazole ring or to the but-2-yn-1-one side chain, it is possible to induce intramolecular charge transfer (ICT), a key mechanism for generating fluorescence and NLO properties.

The ynone functionality offers additional opportunities for derivatization. Ynones are known to be reactive Michael acceptors and can participate in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. numberanalytics.com These reactions can be used to construct more complex heterocyclic systems, effectively extending the π-conjugation and creating new chromophoric and fluorophoric structures. For instance, reaction with dienes could lead to cyclohexenone derivatives, while reaction with azomethine ylides or nitrones could yield a variety of five-membered heterocycles. numberanalytics.com

Furthermore, the internal alkyne of the ynone can be specifically derivatized. For example, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction could be employed to introduce triazole moieties, which have been shown to significantly enhance the electrospray ionization efficiency of internal alkynes and could potentially modulate the photophysical properties of the molecule. numberanalytics.com

Photophysical Property Tuning through Structural Modification

The photophysical properties of materials derived from this compound can be finely tuned through systematic structural modifications. The goal of such modifications is to control the electronic transitions within the molecule, thereby influencing its absorption and emission characteristics.

One of the most effective strategies for tuning photophysical properties is the strategic placement of electron-donating and electron-withdrawing groups to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in thiazolo[5,4-d]thiazole-based materials, functionalization with dialkoxyphenyl groups has been shown to influence the molecular packing and, consequently, the solid-state fluorescence, with emissions ranging from orange-red to blue. bohrium.comnih.govrsc.orgresearchgate.net Similarly, the introduction of different amine substituents to the 2-position of naphtho[2,3-d]thiazole-4,9-diones leads to bathochromic shifts in both absorption and emission wavelengths. mdpi.com

The following table illustrates the effect of substituents on the photophysical properties of selected thiazole derivatives, providing a conceptual framework for how the properties of this compound derivatives might be tuned.

| Parent Scaffold | Substituent | Observed Photophysical Change | Reference |

| Thiazolo[5,4-d]thiazole | Dialkoxyphenyl groups | Modulation of solid-state fluorescence from orange-red to blue | bohrium.comnih.govrsc.orgresearchgate.net |

| Naphtho[2,3-d]thiazole-4,9-dione | Amines at the 2-position | Bathochromic shifts in absorption and emission | mdpi.com |

| Quinoline | Schiff base formation | Potential for charge transfer and nonlinear optical properties | researchgate.net |

| 2,1,3-Benzothiadiazole | Halogen substitution with amines | Reinforces the donor-acceptor system, modifying electronic properties | mdpi.com |

The ynone functionality also plays a critical role in determining the photophysical properties. The conjugation between the carbonyl group and the alkyne influences the electronic structure and reactivity. numberanalytics.com Modification of the group attached to the alkyne can significantly alter the electronic and steric properties of the molecule, providing another handle for tuning its optical behavior. For example, in quinone derivatives, the nature of the substituents has been shown to affect the properties of the triplet state and its interaction with other molecules. nih.govrsc.org

Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be powerful tools for predicting how structural modifications will affect the HOMO-LUMO gap, absorption spectra, and other photophysical parameters, thus guiding the rational design of new materials. researchgate.net

Synthetic Strategies Towards Structurally Related Analogues

The synthesis of structurally related analogues of this compound can be approached through various established synthetic methodologies for constructing and functionalizing the thiazole ring, as well as for introducing the ynone side chain.

A primary strategy for creating analogues involves modifications to the thiazole ring. The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole core, involving the condensation of an α-haloketone with a thioamide. wikipedia.orgnih.govyoutube.com By varying the thioamide and α-haloketone starting materials, a wide range of substituents can be introduced at the 2, 4, and 5-positions of the thiazole ring. For example, using substituted thioamides in a Hantzsch synthesis would lead to analogues with different groups at the 2-position.

Another powerful method for diversifying the thiazole core is through cross-coupling reactions. For instance, a 5-halo-1,3-thiazole derivative could serve as a versatile intermediate. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for forming carbon-carbon bonds. rsc.org This reaction could be employed to introduce a variety of substituted alkynes at the 5-position of the thiazole ring, providing a direct route to a library of analogues.

The following table summarizes some general synthetic strategies that could be adapted for the synthesis of analogues of this compound.

| Synthetic Strategy | Description | Potential Application for Analogue Synthesis | Reference |

| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone with a thioamide. | Synthesis of thiazole rings with various substituents at positions 2, 4, and 5. | wikipedia.orgnih.govyoutube.com |

| Sonogashira Coupling | Palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Introduction of diverse alkyne moieties at the 5-position of a halothiazole precursor. | rsc.org |

| Acylation of Thiazoles | Direct acylation of the thiazole ring at the C-2 position using aldehydes or acyl chlorides. | Introduction of different acyl groups to the thiazole core. | thieme-connect.com |

| One-pot Regioselective Synthesis | Reaction of in situ generated α-bromo-1,3-diketones with thioamides. | Efficient synthesis of 5-acylthiazole derivatives. | tandfonline.com |

| Cyclization of Ynone Precursors | Cascade reactions of heterocycle-tethered ynones. | Formation of complex heterocyclic systems from ynone starting materials. | whiterose.ac.uk |

Furthermore, direct C-H activation and acylation of the thiazole ring represents a modern and efficient approach. For example, a metal-free oxidative cross-coupling between a thiazole and an aldehyde can lead to the formation of 2-acylthiazoles. thieme-connect.com While this would produce a different regioisomer to the target compound, it highlights the potential for direct functionalization of the thiazole ring.

The synthesis of 5-acylthiazoles, which are key precursors to the target molecule, has been reported through various methods. One-pot regioselective approaches, for instance, utilize the reaction of in situ generated α-bromo-1,3-diketones with thioamides under solvent-free conditions to afford 5-acylthiazoles in good yields. tandfonline.com Once the 5-acylthiazole is obtained, the but-2-yn-1-one side chain can be constructed through various methods, such as by reaction with a suitable organometallic reagent derived from propyne.

Finally, cascade reactions involving ynone-tethered heterocycles offer a sophisticated strategy for accessing complex molecular architectures. whiterose.ac.uk While these methods are more complex, they provide a powerful tool for the synthesis of highly functionalized and structurally unique analogues.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Efficient Synthesis

While established methods for ynone synthesis exist, the development of more efficient and sustainable catalytic systems remains a critical area of research. thieme-connect.comwikipedia.org Future investigations should focus on several key areas:

Transition-Metal Catalysis: Expanding beyond traditional palladium and copper catalysts, research into catalysts based on earth-abundant and less toxic metals like iron, nickel, and cobalt could lead to more economical and environmentally friendly synthetic routes. researchgate.net The development of novel ligand scaffolds that can enhance the catalytic activity and selectivity of these metals will be crucial.

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high activity, their separation from the reaction mixture can be challenging. The design of heterogeneous catalysts, such as metal nanoparticles supported on various materials, could offer a solution by combining high efficiency with ease of recovery and recyclability. researchgate.netevonik.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic pathways for the synthesis of 1-(1,3-thiazol-5-yl)but-2-yn-1-one (B6237894) could offer unparalleled selectivity and sustainability.

A comparative analysis of different catalytic approaches is presented in the table below:

| Catalytic System | Advantages | Disadvantages |

| Homogeneous Transition-Metal Catalysis | High activity and selectivity | Difficult to separate and reuse |

| Heterogeneous Catalysis | Easy to separate and recycle | Potentially lower activity than homogeneous counterparts |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Limited substrate scope, potential for enzyme denaturation |

Development of Stereoselective Transformations

The creation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. Future research on this compound should prioritize the development of stereoselective transformations. masterorganicchemistry.comkhanacademy.org This includes:

Asymmetric Hydrogenation: The stereoselective reduction of the carbon-carbon triple bond to either a (Z)- or (E)-alkene, or complete reduction to a saturated ketone, would provide access to a range of new chiral building blocks.

Asymmetric Conjugate Addition: The addition of nucleophiles to the β-position of the ynone can generate a new stereocenter. The development of chiral catalysts or auxiliaries to control the stereochemical outcome of these reactions is a key objective. acs.org

Asymmetric Cycloadditions: The participation of the ynone in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, can create multiple stereocenters simultaneously. numberanalytics.comnih.gov The design of chiral Lewis acids or organocatalysts to induce stereoselectivity in these transformations is a promising area of investigation.

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. evonik.com The integration of the synthesis and subsequent transformations of this compound into continuous flow systems is a logical and highly desirable progression. researchgate.netresearchgate.net

Research in this area should focus on:

Developing robust and efficient flow-based synthetic protocols. This includes optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. researchgate.net

Integrating in-line purification and analysis techniques. This would allow for real-time monitoring and control of the reaction, leading to improved efficiency and product quality.

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the characterization of transient intermediates. nih.gov Advanced spectroscopic techniques can provide invaluable insights into these short-lived species. Future research should employ:

Time-resolved spectroscopy (e.g., transient absorption, time-resolved IR): These techniques can be used to observe the formation and decay of intermediates on timescales ranging from femtoseconds to milliseconds. rsc.orgsemanticscholar.org

Matrix isolation spectroscopy: By trapping reactive intermediates in an inert matrix at low temperatures, their spectroscopic properties can be studied in detail.

In-situ NMR and Raman spectroscopy: These methods can provide structural information about intermediates directly in the reaction mixture.

By combining experimental data with computational modeling, a comprehensive picture of the reaction pathways can be constructed. nih.gov

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides a powerful tool for the rational design of new molecules with specific properties. researchgate.net In the context of this compound, computational studies can be used to:

Predict the reactivity of different derivatives. By calculating parameters such as frontier molecular orbital energies and charge distributions, the susceptibility of various substituted analogues to nucleophilic or electrophilic attack can be estimated. nih.govnih.gov

Design novel catalysts. Computational modeling can aid in the design of ligands and catalysts that are optimized for specific transformations.

Elucidate reaction mechanisms. By mapping out the potential energy surfaces of different reaction pathways, the most likely mechanism can be identified, and the factors controlling selectivity can be understood. researchgate.netnih.gov

Sustainable Synthetic Approaches

In line with the principles of green chemistry, future research should prioritize the development of sustainable synthetic methods for this compound and its derivatives. researchgate.netbepls.comscilit.com This includes:

The use of renewable starting materials and solvents. Exploring bio-based feedstocks and environmentally benign solvents like water or supercritical CO2 can significantly reduce the environmental impact of the synthesis. mdpi.com

Atom-economical reactions. Designing reactions that maximize the incorporation of all starting materials into the final product minimizes waste generation. organic-chemistry.org

Energy-efficient reaction conditions. Utilizing alternative energy sources such as microwave irradiation or ultrasound can often lead to shorter reaction times and lower energy consumption. bepls.commdpi.com

By focusing on these key research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new synthetic methodologies and the discovery of novel molecules with valuable applications in various fields.

Q & A

Q. What are the standard synthetic routes for 1-(1,3-Thiazol-5-yl)but-2-yn-1-one, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thiazole ring followed by coupling with a but-2-yn-1-one moiety. A common approach includes:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Alkynylation using Sonogashira coupling or nucleophilic substitution to introduce the butynone group .

- Purification : Recrystallization (using solvents like ethanol or acetone) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound from by-products .

- Quality Control : Purity is confirmed via HPLC (>95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. How can the structural integrity of this compound be validated experimentally?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the thiazole ring (e.g., characteristic aromatic protons at δ 7.5–8.5 ppm) and the alkyne-ketone moiety (e.g., carbonyl peak at ~200 ppm in C NMR) .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm (C≡C stretch) and ~1700 cm (C=O stretch) validate the butynone group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion matching CHNOS) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Initial screening should focus on:

- In vitro enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized activity (e.g., kinases or proteases). Use kinetic assays (e.g., fluorescence-based) to determine IC values .

- Cytotoxicity profiling : Employ cell viability assays (MTT or resazurin) in cancer/normal cell lines to assess selectivity .

- Solubility and stability : Measure aqueous solubility (via shake-flask method) and stability in PBS/DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

Optimization strategies include:

- Catalyst selection : Use Pd/Cu catalysts for Sonogashira coupling to enhance alkyne coupling efficiency .

- Temperature control : Maintain reactions at −78°C to 0°C during sensitive steps (e.g., lithiation) to prevent decomposition .

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity, while additives like molecular sieves absorb moisture in moisture-sensitive steps .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulate interactions with biological targets (e.g., proteins) to prioritize synthesis of derivatives with improved binding .

- Reaction pathway modeling : Tools like Gaussian or ORCA model transition states to identify energetically favorable pathways .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Dose-response reevaluation : Repeat assays with finer concentration gradients to verify IC trends .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies mitigate instability of this compound during storage?

- Storage conditions : Store at −20°C under inert gas (argon) in amber vials to prevent oxidation/hydrolysis .

- Lyophilization : Convert to a stable lyophilized powder if aqueous solutions degrade rapidly .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.